tert-Butyl 4-(3-chloro-5-methoxyphenyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-chloro-5-methoxyphenyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-chloro-5-methoxyphenyl)piperazine-1-carboxylate typically involves the reaction of 3-chloro-5-methoxyaniline with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(3-chloro-5-methoxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and a solvent like DMF.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with different substituents replacing the chloro group.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the compound.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: tert-Butyl 4-(3-chloro-5-methoxyphenyl)piperazine-1-carboxylate is used as a building block in the synthesis of various organic compounds.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological activities. Piperazine derivatives are known for their antibacterial, antifungal, anticancer, and antiparasitic properties. This compound may also be explored for its potential use in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its versatility makes it valuable in various chemical manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-chloro-5-methoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring in the compound can interact with various enzymes and receptors, leading to different biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
Comparison: Compared to similar compounds, tert-butyl 4-(3-chloro-5-methoxyphenyl)piperazine-1-carboxylate has unique structural features, such as the presence of the chloro and methoxy groups on the phenyl ring. These features can influence its reactivity and biological activity, making it distinct from other piperazine derivatives .
Properties
Molecular Formula |
C16H23ClN2O3 |
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Molecular Weight |
326.82 g/mol |
IUPAC Name |
tert-butyl 4-(3-chloro-5-methoxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23ClN2O3/c1-16(2,3)22-15(20)19-7-5-18(6-8-19)13-9-12(17)10-14(11-13)21-4/h9-11H,5-8H2,1-4H3 |
InChI Key |
LCZKTRWBSVOSQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)Cl)OC |
Origin of Product |
United States |
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